Imatinib EP impurity D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. The presence of impurities like Imatinib EP impurity D is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.

Méthodes De Préparation

The preparation of Imatinib EP impurity D involves the reaction of 1,4-bis(4-carboxylbenzyl)-1-methyl piperazine-1-onium salt with N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in the presence of N,N-diisopropylcarbodiimide, 1-hydroxybenzotriazole, and N,N-diisopropylethylamine . This method is noted for its simplicity, low reaction condition requirements, high purity, and high yield, making it suitable for industrial production .

Analyse Des Réactions Chimiques

Imatinib EP impurity D undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Imatinib EP impurity D is primarily used in the pharmaceutical industry for the qualitative and quantitative analysis of Imatinib . It helps in understanding the impurity profile of the drug, which is crucial for ensuring the safety and efficacy of the final product. Additionally, it is used in research to study the genotoxicity of impurities, which can lead to mutations and cancer .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Imatinib EP impurity D can be compared with other impurities of Imatinib, such as:

- Imatinib EP impurity A

- Imatinib EP impurity B

- Imatinib EP impurity C

- Imatinib EP impurity F

- Imatinib EP impurity H

- Imatinib EP impurity J

Each impurity has a unique chemical structure and properties, which can affect the overall impurity profile of the drug .

This compound stands out due to its specific chemical structure and the conditions required for its synthesis, making it a critical impurity to monitor during the production of Imatinib .

Activité Biologique

Imatinib EP Impurity D (CAS No. 1821122-73-9) is a recognized impurity of Imatinib, a potent tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and other malignancies. Understanding the biological activity of this impurity is crucial for evaluating its potential effects and implications in therapeutic contexts.

This compound has the molecular formula C53H51N12O2 and is characterized by its complex structure, which includes multiple nitrogen atoms indicative of its pharmacological relevance. The presence of this impurity in pharmaceutical formulations raises questions about its biological activity and safety profile.

Pharmacokinetics

The pharmacokinetic profile of Imatinib indicates high bioavailability (over 97%) and a half-life ranging from 15 to 20 hours, allowing for once-daily dosing. This profile suggests that any active impurities, including Impurity D, may also follow similar pharmacokinetic behaviors, potentially influencing therapeutic outcomes.

Case Studies and Research Findings

- Clinical Efficacy : A study involving 235 patients with CML demonstrated that Imatinib induced hematologic responses in 82% of patients, with significant cytogenetic responses observed. Although specific data on Impurity D was not highlighted, the overall efficacy of Imatinib suggests that impurities may not drastically alter therapeutic effectiveness unless present in significant quantities .

- Safety Profile : Non-hematologic toxicities associated with Imatinib are generally mild to moderate. The presence of impurities like Impurity D could theoretically contribute to adverse effects; however, no direct evidence has been documented regarding its toxicity in clinical settings .

- Real-world Outcomes : A recent real-world study reported high overall survival rates among patients treated exclusively with Imatinib. The study emphasized that treatment outcomes were consistent with clinical trial data, suggesting that impurities did not adversely affect overall efficacy or safety when within acceptable limits .

Data Table: Summary of Biological Activity and Clinical Findings

| Parameter | Imatinib | This compound |

|---|---|---|

| Molecular Formula | C29H31N7O2S | C53H51N12O2 |

| Bioavailability | >97% | Unknown |

| Half-life | 15-20 hours | Unknown |

| Hematologic Response Rate | 82% | Unknown |

| Major Cytogenetic Response | 24% | Unknown |

| Common Toxicities | Mild to moderate | Unknown |

Propriétés

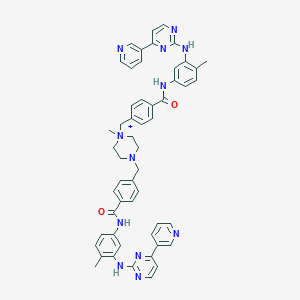

IUPAC Name |

4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H50N12O2/c1-36-8-18-44(30-48(36)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42)58-50(66)40-14-10-38(11-15-40)34-64-26-28-65(3,29-27-64)35-39-12-16-41(17-13-39)51(67)59-45-19-9-37(2)49(31-45)63-53-57-25-21-47(61-53)43-7-5-23-55-33-43/h4-25,30-33H,26-29,34-35H2,1-3H3,(H3-,56,57,58,59,60,61,62,63,66,67)/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGARNIMTBRKNN-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H51N12O2+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.